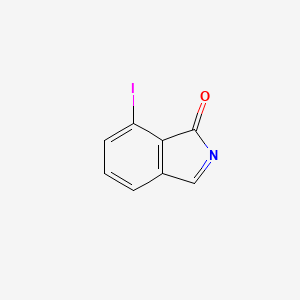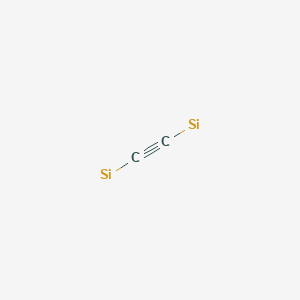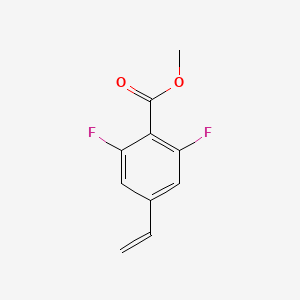![molecular formula C30H26ClNPPd- B15132065 Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium-based complex widely used in organic synthesis. This compound, with the empirical formula C30H25ClNPPd and a molecular weight of 572.37 g/mol, is known for its role as a catalyst in various coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with triphenylphosphine and 2-(2’-amino-1,1’-biphenyl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a new palladium-carbon bond.
Reductive Elimination: The palladium center eliminates two ligands, forming a new carbon-carbon or carbon-nitrogen bond.
Substitution: Ligands on the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and amines. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are often biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the final product and regenerating the palladium(0) catalyst.
Comparación Con Compuestos Similares
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is compared with other palladium-based catalysts such as:
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but with two triphenylphosphine ligands and two chloride ligands.
Dichlorobis(tri-o-tolylphosphine)palladium(II): Contains tri-o-tolylphosphine ligands instead of triphenylphosphine.
RuPhos Pd G2: A second-generation catalyst with a different phosphine ligand, offering higher reactivity and selectivity in certain reactions.
Chloro(triphenylphosphine) [2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its specific ligand environment, which provides a balance of steric and electronic properties, making it highly effective in a variety of catalytic processes .
Propiedades
Fórmula molecular |
C30H26ClNPPd- |
|---|---|
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
palladium;2-phenylaniline;triphenylphosphane;chloride |
InChI |
InChI=1S/C18H15P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-9H,13H2;1H;/p-1 |
Clave InChI |
OFVWIRWPVLGPAN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)


![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)

![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
